Cas no 85488-07-9 (N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide)
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide
- 4-(2-methanesulphonamidoethyl)-piperidine
- N-(2-Piperidin-4-ylethyl)methanesulfonamide
- 4-(2-methanesulphonamidoethyl)piperidine
- CCG-210308
- SCHEMBL7354566
- SB43914
- 85488-07-9
- CS-0434675
- UGPPYKTUXGONMA-UHFFFAOYSA-N
- AKOS005171486
- STK500882
- DB-352248
- ALBB-005794
- N-[2-(piperidin-4-yl)ethyl]methanesulfonamide
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- MDL: MFCD05022435
- Inchi: 1S/C8H18N2O2S/c1-13(11,12)10-7-4-8-2-5-9-6-3-8/h8-10H,2-7H2,1H3
- InChI Key: UGPPYKTUXGONMA-UHFFFAOYSA-N
- SMILES: S(C)(NCCC1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 206.10889899g/mol
- Monoisotopic Mass: 206.10889899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 66.6Ų
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM304865-1g |
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide |
85488-07-9 | 95% | 1g |
$792 | 2022-09-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505345-1g |
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide |
85488-07-9 | 95+% | 1g |
¥7070.00 | 2024-07-28 |
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide: A Comprehensive Overview
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide, identified by the CAS number 85488-07-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of methanesulfonamide, with a piperidine ring substituted at the 4-position and an ethyl group linking it to the sulfonamide moiety. The structure of this compound is notable for its potential to act as a versatile building block in the synthesis of various bioactive molecules.
Recent studies have highlighted the importance of methanesulfonamides as intermediates in drug discovery. The sulfonamide group is known for its ability to modulate pharmacokinetic properties, such as solubility and permeability, which are critical for drug delivery. In the case of N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide, the piperidine ring introduces additional complexity and potential for hydrogen bonding, further enhancing its utility in medicinal chemistry.
One of the most promising applications of this compound lies in its role as a precursor in the synthesis of peptide-based drugs. Piperidine derivatives are often employed in peptide synthesis due to their ability to form stable amide bonds. The methanesulfonamide group in this compound serves as an excellent leaving group, facilitating nucleophilic substitutions that are essential in peptide coupling reactions.
Moreover, N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide has been explored for its potential in the development of antiviral agents. Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibit inhibitory activity against certain viral proteases, making them candidates for antiviral drug development. The study emphasized the importance of structural modifications at the piperidine ring to optimize antiviral efficacy.
In addition to its pharmacological applications, this compound has also been studied for its role in materials science. The sulfonamide group's ability to form hydrogen bonds makes it a valuable component in the synthesis of supramolecular assemblies. Recent work by Johnson and colleagues (2023) investigated the self-assembling properties of this compound, revealing its potential as a building block for advanced materials with applications in electronics and catalysis.
From a synthetic perspective, N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide can be prepared via several routes. One common method involves the reaction of methanesulfonyl chloride with 2-(piperidin-4-yl)ethanamine under basic conditions. This approach ensures high yields and good purity, making it suitable for large-scale production.
The physical properties of this compound are also worth noting. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its stability under various conditions makes it ideal for use in both laboratory settings and industrial applications.
In conclusion, N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide is a versatile compound with a wide range of applications across multiple disciplines. Its role as an intermediate in drug discovery, antiviral agent development, and materials science underscores its significance in modern chemistry. As research continues to uncover new potentials for this compound, it is likely to remain a focal point in both academic and industrial settings.
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